molecular formula C10H14BrN B7895163 2-Bromo-benzenebutanamine CAS No. 178809-33-1

2-Bromo-benzenebutanamine

Cat. No.: B7895163
CAS No.: 178809-33-1
M. Wt: 228.13 g/mol
InChI Key: ZEMFGXSUQGOBRH-UHFFFAOYSA-N
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Description

2-Bromo-benzenebutanamine is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a bromine atom and a butanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-benzenebutanamine typically involves the bromination of benzenebutanamine. One common method is the electrophilic aromatic substitution reaction, where benzenebutanamine is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-benzenebutanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding benzenebutanamine.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed under basic conditions.

Major Products Formed:

    Oxidation: Nitro-benzenebutanamine or nitroso-benzenebutanamine.

    Reduction: Benzenebutanamine.

    Substitution: Hydroxy-benzenebutanamine or amino-benzenebutanamine.

Scientific Research Applications

2-Bromo-benzenebutanamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its bromine substituent makes it a versatile intermediate for further functionalization.

    Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor ligands.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for the synthesis of pharmaceutical agents.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-benzenebutanamine involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. Additionally, the amine group can form hydrogen bonds, further stabilizing the interaction with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Benzenebutanamine: Lacks the bromine substituent, resulting in different reactivity and binding properties.

    2-Chloro-benzenebutanamine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical reactivity and biological activity.

    2-Fluoro-benzenebutanamine: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and interactions with biological targets.

Uniqueness: 2-Bromo-benzenebutanamine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine substituent enhances the compound’s reactivity in substitution reactions and can influence its binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2-bromophenyl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6,8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMFGXSUQGOBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCCN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901310788
Record name Benzenebutanamine, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178809-33-1
Record name Benzenebutanamine, 2-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178809-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenebutanamine, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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